(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
CAS No.: 374101-80-1
Cat. No.: VC4401109
Molecular Formula: C19H14ClN3S
Molecular Weight: 351.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 374101-80-1 |
|---|---|
| Molecular Formula | C19H14ClN3S |
| Molecular Weight | 351.85 |
| IUPAC Name | (E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H14ClN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+ |
| Standard InChI Key | TTWCEUOLIQDCLS-RVDMUPIBSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N |
Introduction
Chemical Identity and Structural Properties
(E)-3-((2-Chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS: 374101-80-1) is a thiazole-containing acrylonitrile derivative with the molecular formula C₁₉H₁₄ClN₃S and a molar mass of 351.85 g/mol. Its IUPAC name, (E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects the stereospecific arrangement of its functional groups:
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A 2-chlorophenylamino substituent at position 3
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A 4-(p-tolyl)thiazol-2-yl group at position 2
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A nitrile group stabilizing the α,β-unsaturated system
Table 1: Key Physicochemical Properties
The E-configuration of the acrylonitrile moiety is critical for biological activity, as demonstrated by single-crystal X-ray diffraction studies of analogous compounds .
Synthesis and Reaction Pathways
Core Thiazole Formation
The 4-(p-tolyl)thiazole precursor is synthesized via Hantzsch thiazole synthesis, where 2-bromo-1-(p-tolyl)ethanone reacts with thiourea in ethanol under reflux . This yields 2-amino-4-(p-tolyl)thiazole, a key intermediate :
Knoevenagel Condensation
The acrylonitrile moiety is introduced via Knoevenagel condensation between 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile and 2-chlorophenyl isocyanate. Triethylamine (TEA) catalyzes the reaction in ethanol, achieving a 66% yield :
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome |
|---|---|---|
| Solvent | Ethanol | Enhances solubility |
| Catalyst | Triethylamine | Accelerates imine formation |
| Temperature | 25°C | Prevents decomposition |
| Reaction Time | 18 minutes | Maximizes yield |
Structural and Electronic Analysis
Crystallographic Insights
X-ray diffraction of analogous chalcone derivatives reveals:
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Bond Lengths: C13–C16 = 1.501 Å (methyl-phenyl), C2–N1 = 1.372 Å (amino)
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Intermolecular Interactions: C–H⋯N hydrogen bonds and π-π stacking stabilize the crystal lattice .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 2200 cm⁻¹ (C≡N), 3300–3500 cm⁻¹ (N–H), and 1714 cm⁻¹ (C=O in intermediates) .
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¹H NMR: Olefinic proton at δ 8.51 ppm (E-configuration), aromatic protons at δ 6.8–7.9 ppm .
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MS: Molecular ion peak at m/z 351.85 (M⁺), fragment ions at m/z 263 (M⁺ – C₆H₄Cl) .
Biological Activities and Mechanisms
Acetylcholinesterase Inhibition
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 2.3 µM, comparable to rivastigmine . The chlorophenylamino group enhances binding to the catalytic anionic site (CAS) via:
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), activity stems from:
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Disruption of microbial membrane integrity via nitrile-thiazole synergy
Applications and Future Directions
Neurodegenerative Disease Therapeutics
As a dual-binding AChE inhibitor, this compound is a candidate for Alzheimer’s disease treatment. Molecular dynamics simulations predict 89% blood-brain barrier permeability .
Fluorescent Probes
The thiazole-nitrile system exhibits solvatochromism (λₑₘ = 450–520 nm), enabling thiol detection in live cells .
Synthetic Challenges
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Isomerization Risk: Z/E interconversion under UV light necessitates dark storage.
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Scalability: Low solubility in aqueous media (<0.1 mg/mL) complicates formulation.
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